molecular formula C8H13F2NO2 B1390778 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid CAS No. 769169-46-2

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

Cat. No.: B1390778
CAS No.: 769169-46-2
M. Wt: 193.19 g/mol
InChI Key: HOACGGSRPGHQFC-UHFFFAOYSA-N
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Description

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is a chemical compound with the molecular formula C8H14F2NO2 It is characterized by the presence of an amino group and a difluorocyclohexyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the difluoro groups.

    Amination: The difluorocyclohexanone is then subjected to amination to introduce the amino group.

    Acetic Acid Introduction: Finally, the amino-difluorocyclohexane is reacted with a suitable acetic acid derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and difluoro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amino derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,4-difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to alter signaling pathways.

    Affect Gene Expression: Influence the expression of genes related to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4,4-difluorocyclohexyl)propanoic acid
  • 2-Amino-2-(4,4-difluorocyclohexyl)butanoic acid
  • 2-Amino-2-(4,4-difluorocyclohexyl)pentanoic acid

Uniqueness

2-Amino-2-(4,4-difluorocyclohexyl)acetic acid is unique due to its specific combination of an amino group and a difluorocyclohexyl group attached to an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-2-(4,4-difluorocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACGGSRPGHQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(C(=O)O)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 2
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 3
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 4
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 5
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Reactant of Route 6
2-Amino-2-(4,4-difluorocyclohexyl)acetic acid

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